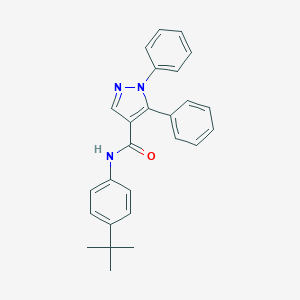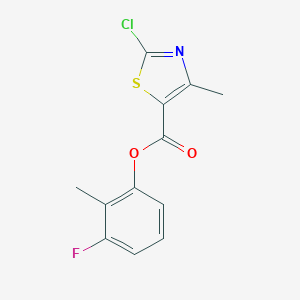![molecular formula C18H13F3N4S B287438 6-(3,5-Dimethylphenyl)-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287438.png)
6-(3,5-Dimethylphenyl)-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(3,5-Dimethylphenyl)-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole, also known as DT-TTZ, is a chemical compound that has gained significant attention in the field of materials science due to its unique electronic and optical properties. It belongs to the family of thiadiazole-based organic semiconductors and has been extensively studied for its potential applications in organic electronic devices such as organic field-effect transistors, organic light-emitting diodes, and organic photovoltaics.
Mécanisme D'action
The mechanism of action of 6-(3,5-Dimethylphenyl)-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not well understood, but it is believed to involve the formation of charge transfer complexes between the molecule and the surrounding environment. This charge transfer process is thought to be responsible for the unique electronic and optical properties of 6-(3,5-Dimethylphenyl)-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of 6-(3,5-Dimethylphenyl)-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole, but it is believed to be relatively non-toxic and non-carcinogenic. However, further research is needed to fully understand the potential health effects of exposure to 6-(3,5-Dimethylphenyl)-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole.
Avantages Et Limitations Des Expériences En Laboratoire
6-(3,5-Dimethylphenyl)-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has several advantages for use in lab experiments, including its high charge carrier mobility, good stability, and low energy bandgap. However, its synthesis can be challenging, and it may not be suitable for certain applications due to its relatively low solubility in common organic solvents.
Orientations Futures
There are several potential future directions for research on 6-(3,5-Dimethylphenyl)-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One area of interest is the development of new synthetic methods that can improve the yield and purity of the compound. Additionally, further research is needed to fully understand the mechanism of action of 6-(3,5-Dimethylphenyl)-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole and its potential applications in organic electronic devices. Finally, there is a need for more comprehensive studies on the potential health effects of exposure to 6-(3,5-Dimethylphenyl)-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole.
Méthodes De Synthèse
6-(3,5-Dimethylphenyl)-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can be synthesized using a variety of methods, including Suzuki-Miyaura coupling, Sonogashira coupling, and Stille coupling. One of the most commonly used methods involves the reaction of 3,5-dimethylphenylboronic acid, 3-(trifluoromethyl)phenylboronic acid, and 4-amino-1,2,4-triazole in the presence of a palladium catalyst and a base. The resulting product is then treated with sulfur and phosphorus pentoxide to yield 6-(3,5-Dimethylphenyl)-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole.
Applications De Recherche Scientifique
6-(3,5-Dimethylphenyl)-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been extensively studied for its potential applications in organic electronic devices. It has been shown to exhibit high charge carrier mobility, good stability, and low energy bandgap, making it a promising candidate for use in organic field-effect transistors and organic photovoltaics. Additionally, 6-(3,5-Dimethylphenyl)-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been shown to have excellent optical properties, including high absorption coefficients and good fluorescence quantum yields, making it a potential material for use in organic light-emitting diodes.
Propriétés
Nom du produit |
6-(3,5-Dimethylphenyl)-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
|---|---|
Formule moléculaire |
C18H13F3N4S |
Poids moléculaire |
374.4 g/mol |
Nom IUPAC |
6-(3,5-dimethylphenyl)-3-[3-(trifluoromethyl)phenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C18H13F3N4S/c1-10-6-11(2)8-13(7-10)16-24-25-15(22-23-17(25)26-16)12-4-3-5-14(9-12)18(19,20)21/h3-9H,1-2H3 |
Clé InChI |
FIVYKRXFPDOIEI-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1)C2=NN3C(=NN=C3S2)C4=CC(=CC=C4)C(F)(F)F)C |
SMILES canonique |
CC1=CC(=CC(=C1)C2=NN3C(=NN=C3S2)C4=CC(=CC=C4)C(F)(F)F)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Cyclohexyl-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287355.png)
![6-(Trifluoromethyl)-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287358.png)











